Cas no 1551177-58-2 (4-(fluoromethyl)piperidine-4-carboxylic acid)

4-(Fluoromethyl)piperidine-4-carboxylic acid is a fluorinated piperidine derivative with a carboxylic acid functional group, offering versatile reactivity for synthetic applications. Its structural features, including the fluoromethyl substituent and the carboxyl group, make it a valuable intermediate in medicinal chemistry and pharmaceutical research. The fluorine atom enhances metabolic stability and bioavailability, while the carboxylic acid group allows for further derivatization or conjugation. This compound is particularly useful in the design of bioactive molecules, such as enzyme inhibitors or receptor modulators. Its well-defined purity and consistent quality ensure reliable performance in complex synthetic pathways. Suitable for research-scale and industrial applications requiring fluorinated building blocks.
4-(fluoromethyl)piperidine-4-carboxylic acid structure
1551177-58-2 structure
Product name:4-(fluoromethyl)piperidine-4-carboxylic acid
CAS No:1551177-58-2
MF:C7H12FNO2
MW:161.174085617065
CID:6199586
PubChem ID:83815721

4-(fluoromethyl)piperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(fluoromethyl)piperidine-4-carboxylic acid
    • EN300-1707915
    • 1551177-58-2
    • Inchi: 1S/C7H12FNO2/c8-5-7(6(10)11)1-3-9-4-2-7/h9H,1-5H2,(H,10,11)
    • InChI Key: NHCJSNKCCFBHPL-UHFFFAOYSA-N
    • SMILES: FCC1(C(=O)O)CCNCC1

Computed Properties

  • Exact Mass: 161.08520679g/mol
  • Monoisotopic Mass: 161.08520679g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.3
  • Topological Polar Surface Area: 49.3Ų

4-(fluoromethyl)piperidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1707915-2.5g
4-(fluoromethyl)piperidine-4-carboxylic acid
1551177-58-2
2.5g
$1959.0 2023-09-20
Enamine
EN300-1707915-5g
4-(fluoromethyl)piperidine-4-carboxylic acid
1551177-58-2
5g
$2900.0 2023-09-20
Enamine
EN300-1707915-10g
4-(fluoromethyl)piperidine-4-carboxylic acid
1551177-58-2
10g
$4299.0 2023-09-20
Enamine
EN300-1707915-0.25g
4-(fluoromethyl)piperidine-4-carboxylic acid
1551177-58-2
0.25g
$920.0 2023-09-20
Enamine
EN300-1707915-1.0g
4-(fluoromethyl)piperidine-4-carboxylic acid
1551177-58-2
1g
$1029.0 2023-06-04
Enamine
EN300-1707915-0.05g
4-(fluoromethyl)piperidine-4-carboxylic acid
1551177-58-2
0.05g
$839.0 2023-09-20
Enamine
EN300-1707915-0.1g
4-(fluoromethyl)piperidine-4-carboxylic acid
1551177-58-2
0.1g
$879.0 2023-09-20
Enamine
EN300-1707915-5.0g
4-(fluoromethyl)piperidine-4-carboxylic acid
1551177-58-2
5g
$2981.0 2023-06-04
Enamine
EN300-1707915-0.5g
4-(fluoromethyl)piperidine-4-carboxylic acid
1551177-58-2
0.5g
$959.0 2023-09-20
Enamine
EN300-1707915-10.0g
4-(fluoromethyl)piperidine-4-carboxylic acid
1551177-58-2
10g
$4421.0 2023-06-04

Additional information on 4-(fluoromethyl)piperidine-4-carboxylic acid

Introduction to 4-(fluoromethyl)piperidine-4-carboxylic Acid (CAS No. 1551177-58-2)

4-(fluoromethyl)piperidine-4-carboxylic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1551177-58-2, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of a fluoromethyl group and a piperidine ring makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of bioactive molecules.

The piperidine core is a common motif in many pharmacologically active compounds, known for its ability to enhance binding affinity and metabolic stability. The introduction of a fluoromethyl group at the 4-position of the piperidine ring further modulates its pharmacokinetic and pharmacodynamic properties. This modification has been extensively explored in drug design, as fluorine atoms can influence the electronic distribution and lipophilicity of molecules, thereby affecting their biological activity.

In recent years, there has been a growing interest in the development of fluorinated piperidine derivatives due to their potential in treating various diseases. For instance, studies have shown that compounds incorporating this moiety exhibit promising activity against neurological disorders, infectious diseases, and cancer. The ability of 4-(fluoromethyl)piperidine-4-carboxylic acid to serve as a building block for more complex molecules has made it a valuable reagent in medicinal chemistry.

The synthesis of 4-(fluoromethyl)piperidine-4-carboxylic acid involves multi-step organic reactions, often requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to optimize the production process. These methods not only enhance efficiency but also minimize unwanted byproducts, making the compound more suitable for industrial applications.

One of the most compelling aspects of 4-(fluoromethyl)piperidine-4-carboxylic acid is its role in the development of next-generation drugs. Researchers have utilized this compound to create novel inhibitors targeting specific enzymes and receptors involved in disease pathways. For example, studies have demonstrated its utility in designing small-molecule inhibitors for kinases and other therapeutic targets. The versatility of this compound allows chemists to tailor its structure for various biological activities, making it an indispensable tool in drug discovery.

The pharmacological properties of 4-(fluoromethyl)piperidine-4-carboxylic acid have been extensively studied in preclinical models. These investigations have revealed its potential as an intermediate in the synthesis of compounds with anti-inflammatory, antiviral, and anticancer effects. The compound's ability to interact with biological targets at both molecular and cellular levels makes it a promising candidate for further development. Additionally, its stability under various conditions enhances its suitability for formulation into pharmaceutical products.

In conclusion, 4-(fluoromethyl)piperidine-4-carboxylic acid (CAS No. 1551177-58-2) is a pivotal compound in pharmaceutical research and development. Its unique structural features and synthetic utility make it an invaluable asset in creating innovative therapeutic agents. As research continues to uncover new applications for this compound, its significance in addressing global health challenges is likely to grow even further.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.